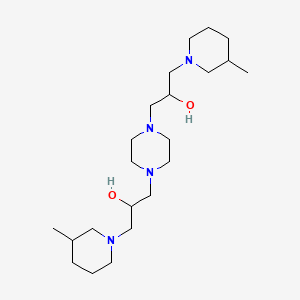
3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol): is a complex organic compound that features a piperazine core linked to two 3-methylpiperidin-1-yl groups via propan-2-ol chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of 3-Methylpiperidin-1-yl Groups: The 3-methylpiperidin-1-yl groups are introduced via nucleophilic substitution reactions, where the piperazine core reacts with 3-methylpiperidine in the presence of a suitable base.
Formation of Propan-2-ol Chains: The final step involves the attachment of propan-2-ol chains to the piperazine core through a series of condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the propan-2-ol chains, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of alcohols.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds with various substrates.
Electronics: It may find applications in the electronics industry as a component in the fabrication of semiconductors and other electronic devices.
Wirkmechanismus
The mechanism by which 3,3’-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol) exerts its effects depends on its specific application:
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects.
Catalysis: As a ligand, the compound can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
3,3’-Piperazine-1,4-diylbis(1-(2-methylpiperidin-1-yl)propan-2-ol): Similar structure but with a different substitution pattern on the piperidine rings.
3,3’-Piperazine-1,4-diylbis(1-(3-ethylpiperidin-1-yl)propan-2-ol): Similar structure but with ethyl groups instead of methyl groups on the piperidine rings.
Uniqueness:
Structural Features: The presence of 3-methylpiperidin-1-yl groups provides unique steric and electronic properties that can influence the compound’s reactivity and interactions.
Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it highly versatile for different applications.
Eigenschaften
CAS-Nummer |
6936-29-4 |
|---|---|
Molekularformel |
C22H44N4O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3 |
InChI-Schlüssel |
ALWBJNQJXWWQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CC(CN2CCN(CC2)CC(CN3CCCC(C3)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
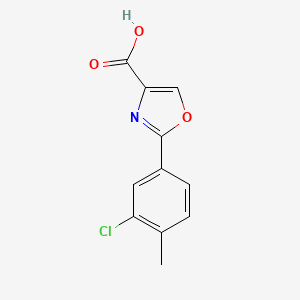
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
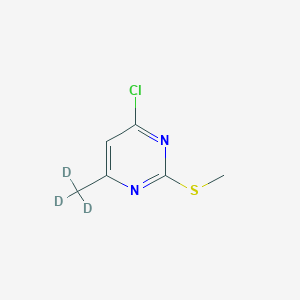
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
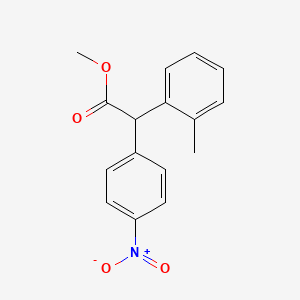
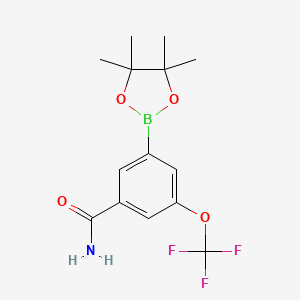

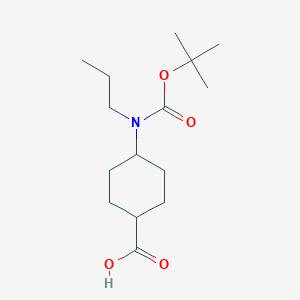
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)

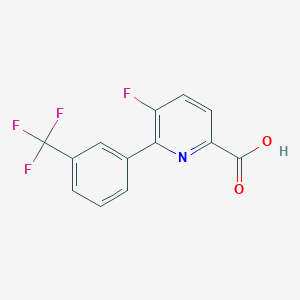
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

